

Application Notes and Protocols for Utilizing GTP γ S in Permeabilized Cell Preparations

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Compound of Interest

Compound Name: *GTP.gamma.S*

Cat. No.: *B13816732*

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Introduction

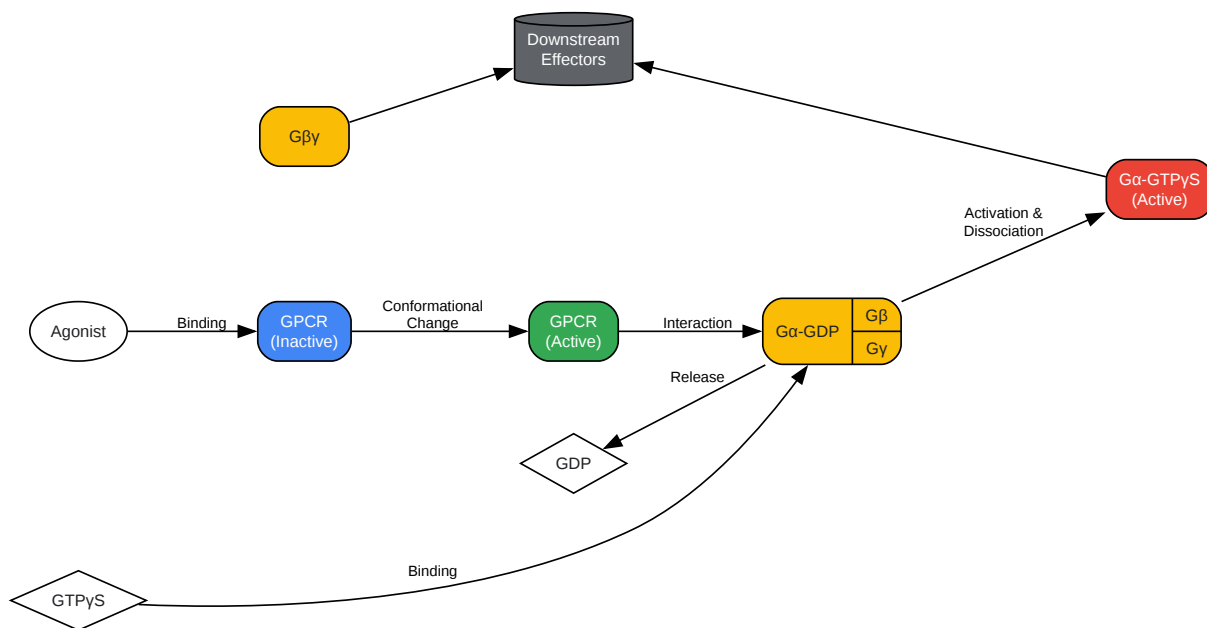
Guanosine 5'-O-(3-thiotriphosphate), or GTP γ S, is a non-hydrolyzable analog of GTP that serves as a powerful tool for studying the activation of G-protein coupled receptors (GPCRs). In the inactive state, a GPCR is associated with a heterotrimeric G-protein complex ($G\alpha$, $G\beta$, and $G\gamma$ subunits) with GDP bound to the $G\alpha$ subunit. Upon agonist binding to the GPCR, a conformational change is induced, facilitating the exchange of GDP for GTP on the $G\alpha$ subunit. This exchange leads to the dissociation of the $G\alpha$ -GTP and $G\beta\gamma$ subunits, which then modulate the activity of downstream effectors. The intrinsic GTPase activity of the $G\alpha$ subunit eventually hydrolyzes GTP back to GDP, leading to the re-association of the G-protein heterotrimer and termination of the signal.[1][2]

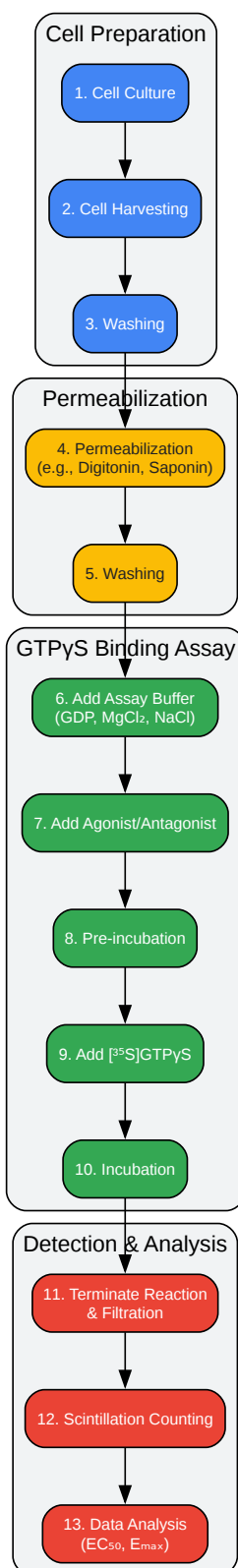
GTP γ S can substitute for GTP in this process; however, due to the sulfur substitution on the gamma phosphate, it is resistant to hydrolysis by the $G\alpha$ subunit's GTPase activity.[1] This results in the persistent activation of the G-protein, and the accumulation of GTP γ S-bound $G\alpha$ subunits. By using a labeled form of GTP γ S, typically [35 S]GTP γ S, the extent of G-protein

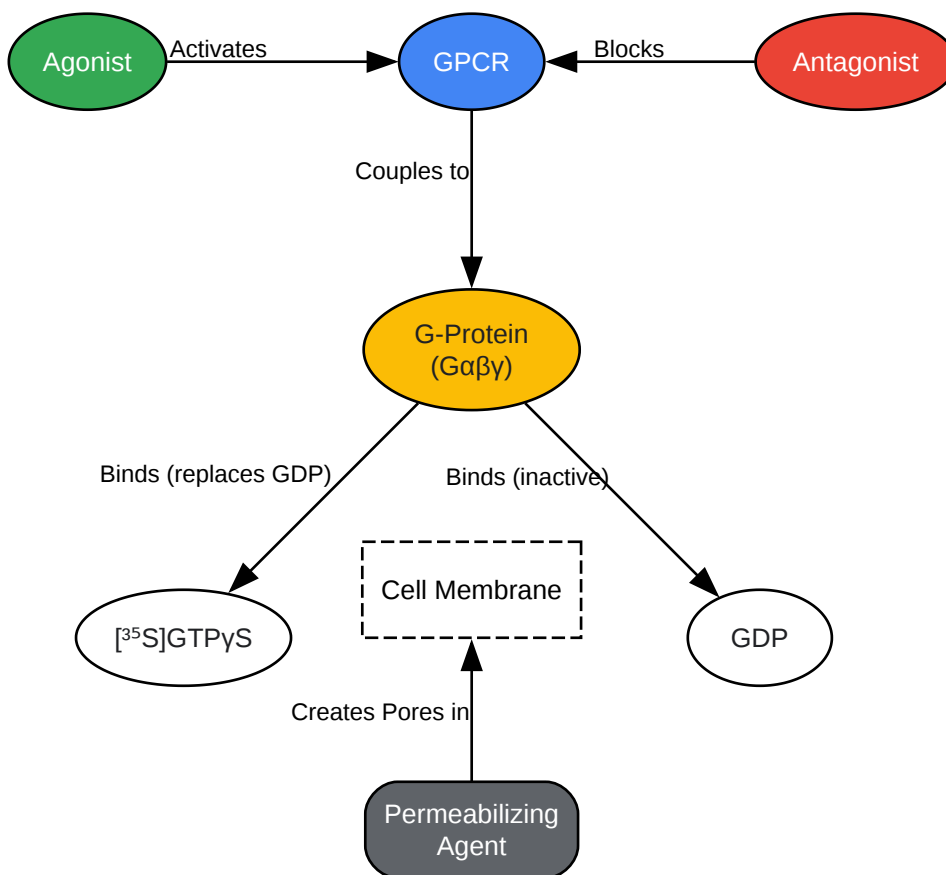
activation can be quantified, providing a direct measure of GPCR activation that is proximal to the receptor and less subject to downstream signal amplification.[2][3]

While GTPyS binding assays are commonly performed on isolated cell membranes, the use of permeabilized cells offers the advantage of a more intact intracellular environment, preserving the cellular machinery and receptor-G-protein coupling.[3][4] This approach allows for the introduction of GTPyS into the cell while maintaining the integrity of the signaling complex. This document provides detailed protocols and application notes for the use of GTPyS in permeabilized cell preparations.

Signaling Pathway of GPCR Activation with GTPyS







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